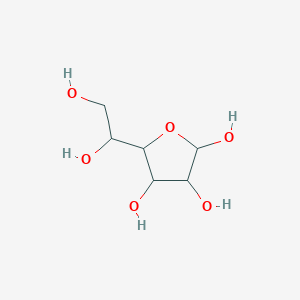
2'-C-Methyl isoguanosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-C-Methyl isoguanosine is a nucleoside analog, structurally related to guanosine It is characterized by the presence of a methyl group at the 2’ position of the ribose sugar and the isomerization of the guanine base
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-C-Methyl isoguanosine typically involves the diazotization of 2,6-diaminopurine riboside with sodium nitrite and acetic acid at room temperature . This method is advantageous due to its simplicity and efficiency. Additionally, derivatives such as 2’-fluoro-isoguanosine and 2’-deoxy-isoguanosine can be synthesized using similar diazotization techniques .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the large-scale synthesis of high-purity isoguanosine and its derivatives has been achieved through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2’-C-Methyl isoguanosine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the amino and carbonyl groups on the guanine base.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can yield various oxidized derivatives, while substitution reactions can introduce different functional groups at specific positions on the nucleoside.
Scientific Research Applications
2’-C-Methyl isoguanosine has a wide range of applications in scientific research:
Chemistry: It is used in the study of nucleoside analogs and their chemical properties.
Biology: The compound is employed in genetic research, particularly in the study of nucleic acid interactions and modifications.
Industry: The compound is used in the development of novel materials and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of 2’-C-Methyl isoguanosine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and nucleic acid synthesis. This disruption can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets specific molecular pathways involved in nucleic acid metabolism, making it a valuable tool in therapeutic research .
Comparison with Similar Compounds
Guanosine: The parent compound, differing by the absence of the 2’-methyl group and the isomerization of the guanine base.
2’-Fluoro-isoguanosine: A derivative with a fluorine atom at the 2’ position.
2’-Deoxy-isoguanosine: A derivative lacking the hydroxyl group at the 2’ position.
Uniqueness: 2’-C-Methyl isoguanosine is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications enhance its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H15N5O5 |
|---|---|
Molecular Weight |
297.27 g/mol |
IUPAC Name |
6-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-2-one |
InChI |
InChI=1S/C11H15N5O5/c1-11(20)6(18)4(2-17)21-9(11)16-3-13-5-7(12)14-10(19)15-8(5)16/h3-4,6,9,17-18,20H,2H2,1H3,(H3,12,14,15,19) |
InChI Key |
GDWOTBALSOOQFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(OC1N2C=NC3=C(NC(=O)N=C32)N)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8-Hydroxy-6-methoxy-5,6,6a,7,8,9-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B12098310.png)

![2-[[3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetic acid](/img/structure/B12098314.png)
![1-[2-(2-Aminopropanoylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12098321.png)


![7,8-Dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylic acid benzyl ester](/img/structure/B12098337.png)




